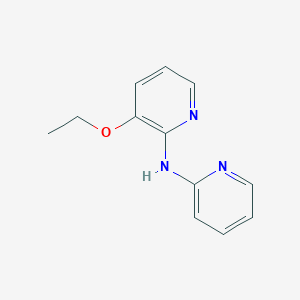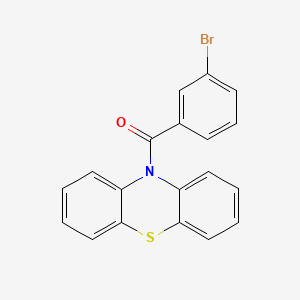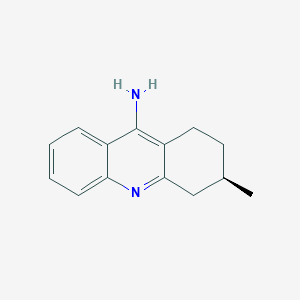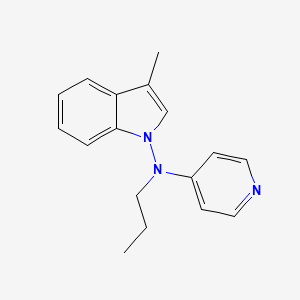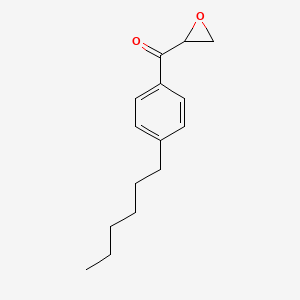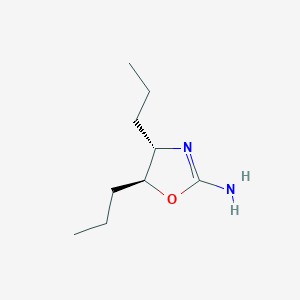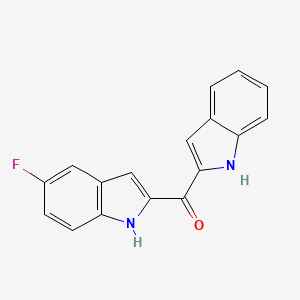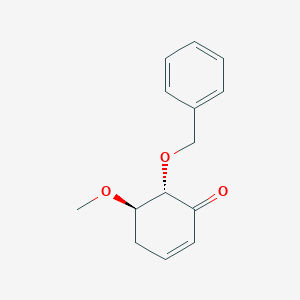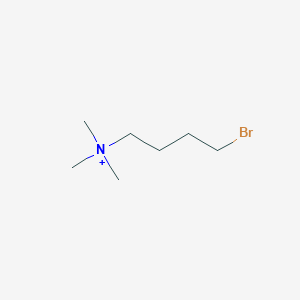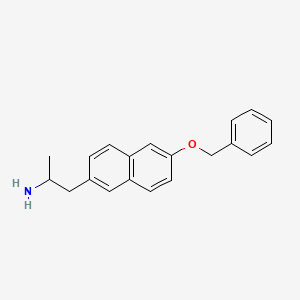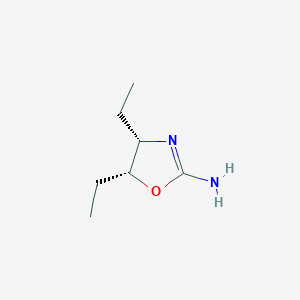
(4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine is a chemical compound with the molecular formula C7H14N2O It is characterized by its oxazolidine ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of (4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a diethyl-substituted amine with an oxazolidine precursor. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research has investigated its potential therapeutic applications, such as its ability to inhibit specific enzymes or modulate biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit neuronal nitric oxide synthase (nNOS) in mice, which suggests that it may modulate nitric oxide production and related signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine can be compared with other similar compounds, such as:
Oxazolidinones: These compounds also contain an oxazolidine ring and are known for their antibacterial properties.
Diethyl-substituted amines: These compounds share the diethyl substitution pattern and may have similar chemical reactivity.
Ylideneamines: These compounds contain a ylideneamine functional group and may exhibit similar reactivity in chemical reactions
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4S,5R)-4,5-diethyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H14N2O/c1-3-5-6(4-2)10-7(8)9-5/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6+/m0/s1 |
InChI Key |
KYKDCIRQVPPSOP-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](OC(=N1)N)CC |
Canonical SMILES |
CCC1C(OC(=N1)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


